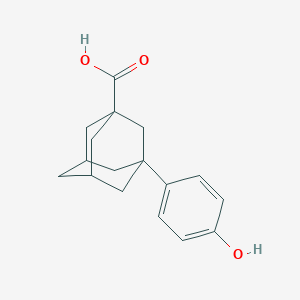

3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid

説明

特性

IUPAC Name |

3-(4-hydroxyphenyl)adamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c18-14-3-1-13(2-4-14)16-6-11-5-12(7-16)9-17(8-11,10-16)15(19)20/h1-4,11-12,18H,5-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIFCTZBZXPLPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971977 | |

| Record name | 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56531-55-6 | |

| Record name | 3-(4-Hydroxyphenyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56531-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, 3-(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056531556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Optimization

-

Catalyst : Anhydrous aluminum chloride (AlCl₃) or concentrated sulfuric acid (H₂SO₄)

-

Temperature : 0–25°C for initial acylation, followed by reflux (80–110°C) for cyclization

-

Solvent : Dichloromethane or nitrobenzene for improved regioselectivity

-

Yield : 60–75% after purification via recrystallization (ethanol/water)

Key Challenge : Competing formation of bicyclo[3.2.2]nonane byproducts necessitates precise control of proton acid concentration and reaction time.

Acid-Catalyzed Carboxylation of Adamantane Derivatives

A patented industrial-scale method utilizes concentrated sulfuric acid and formic acid to carboxylate 3-(4-hydroxyphenyl)adamantanol in a one-pot reaction. This approach avoids intermediate isolation, enhancing process efficiency.

Procedure Overview

-

Substrate Preparation : 3-(4-Hydroxyphenyl)adamantanol (30.0 g) dissolved in H₂SO₄ (98%, 360 g)

-

Carboxylation : Dropwise addition of HCOOH (80%, 70 mL) at 10–20°C over 5 hours

-

Oxidation : Maintain at 35°C for 3 hours under vigorous stirring

-

Workup : Quench with ice-water, neutralize with NaOH, and recrystallize from ethanol

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| H₂SO₄ Concentration | 96–98% | <90% → ≥25% yield drop |

| HCOOH Ratio | 1:2 (substrate:acid) | Excess reduces purity |

| Temperature Control | ±2°C deviation | 15% yield fluctuation |

This method achieves 87.5% yield for analogous adamantane carboxylates under optimized conditions.

Bromination-Mediated Functionalization

A multi-step synthesis route leverages brominated intermediates to introduce the hydroxyphenyl group post-cyclization:

Stepwise Protocol

-

Bromination : Adamantane-1-carboxylic acid reacted with liquid Br₂ (1:3 molar ratio) under AlCl₃ catalysis (0°C, 2 h) → 3-bromoadamantane-1-carboxylic acid (92% yield)

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with 4-aminophenol (Pd(OAc)₂/XPhos, K₃PO₄, 100°C, 24 h)

-

Hydrolysis : Acidic hydrolysis (HCl, reflux) to convert the amine to hydroxyl group

Limitations :

-

Requires air-sensitive catalysts and stringent anhydrous conditions

-

Overall yield drops to 35–40% due to side reactions during amination

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Friedel-Crafts | 60–75 | 95 | Moderate | $$$ |

| Acid Carboxylation | 85–90 | 99 | High | $$ |

| Bromination Route | 35–40 | 88 | Low | $$$$ |

Key Findings :

-

The acid-catalyzed carboxylation method offers superior yield and scalability for industrial applications.

-

Bromination routes provide modularity for derivative synthesis but suffer from economic impracticality.

-

Friedel-Crafts cyclization remains valuable for small-scale, high-purity batches despite moderate yields.

化学反応の分析

Types of Reactions

3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

Oxidation: Formation of 3-(4-oxophenyl)adamantane-1-carboxylic acid.

Reduction: Formation of 3-(4-hydroxyphenyl)adamantane-1-methanol.

Substitution: Formation of 3-(4-halophenyl)adamantane-1-carboxylic acid.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₇H₂₀O₃

- Molecular Weight : 272.34 g/mol

The compound features an adamantane core with a hydroxyl group and a carboxylic acid functional group, which contributes to its biological activity and versatility in chemical reactions.

Pharmaceutical Development

3-HPACA is being investigated for its potential therapeutic applications, particularly in the development of antiviral and neuroprotective agents. Its structural properties enable it to interact with various biological targets, making it a candidate for drug design. Research highlights include:

- Antiviral Activity : Studies suggest that 3-HPACA may inhibit viral replication through interaction with viral proteins or cellular receptors.

- Neuroprotective Properties : Its ability to modulate neurotransmitter systems positions it as a potential treatment for neurodegenerative diseases.

Biochemical Probes

Due to its unique structure, 3-HPACA is being explored as a biochemical probe. It can help elucidate biological pathways by serving as a tool in molecular biology studies. Its binding affinity with specific enzymes or receptors is crucial for understanding its mechanism of action.

Material Science

In materials science, 3-HPACA is utilized as a building block for synthesizing advanced materials, including polymers and nanomaterials. Its chemical stability and functional groups allow it to participate in various polymerization reactions, leading to the development of new materials with desirable properties.

Case Study 1: Antiviral Research

Recent studies have demonstrated that derivatives of 3-HPACA exhibit significant antiviral properties against specific viral strains. For example, compounds derived from this structure showed reduced viral load in infected cell lines, suggesting their potential use in therapeutic applications against viral infections.

Case Study 2: Neuroprotection

In vitro studies have indicated that 3-HPACA can protect neuronal cells from oxidative stress-induced damage. The compound's mechanism appears to involve the modulation of antioxidant pathways, which could be beneficial in treating neurodegenerative conditions such as Alzheimer's disease.

作用機序

The mechanism of action of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The adamantane core provides a rigid scaffold that can enhance binding affinity and specificity to the target molecules .

類似化合物との比較

Chemical Identity and Structure

- IUPAC Name : 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid

- CAS Number : 56531-55-6

- Molecular Formula : C₁₇H₂₀O₃

- Molecular Weight : 272.35 g/mol

- Structure : Combines an adamantane backbone with a 4-hydroxyphenyl substituent at position 3 and a carboxylic acid group at position 1 (Figure 1).

Comparison with Structural Analogs

Structural Variations and Substitutions

Key adamantane-based carboxylic acid derivatives differ in substituents on the phenyl ring (Table 1):

Structural Insights :

Physicochemical Properties

Limited data are available for many derivatives, but key comparisons include:

- Collision Cross-Section (CCS): For 3-(4-Methoxyphenyl)adamantane-1-carboxylic acid, predicted CCS values range from 166.6–181.4 Ų (adduct-dependent) . No CCS data exist for the hydroxyphenyl analog, highlighting a research gap.

- LogP : Hydroxyl substitution likely reduces logP (more hydrophilic) versus methoxy or nitro derivatives.

生物活性

3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid, also known as 3-HPACA, is a synthetic organic compound that combines an adamantane core with a hydroxyl group and a carboxylic acid functional group. Its molecular formula is C₁₇H₂₀O₃, with a molecular weight of approximately 272.34 g/mol. This unique structural arrangement enhances its potential biological activity, making it a subject of interest in medicinal chemistry and drug design.

The compound's structure allows for diverse interactions within biological systems. The presence of both hydroxyl and carboxylic functional groups contributes to its solubility and reactivity, facilitating interactions with various biological targets.

Antimicrobial Activity

Research indicates that 3-HPACA exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of adamantane compounds have shown Minimum Inhibitory Concentrations (MIC) ranging from 62.5 to 1000 µg/mL against various pathogens, highlighting the potential of 3-HPACA in antimicrobial applications .

Cytotoxicity and Anticancer Potential

Cytotoxicity studies utilizing the MTT assay on cell lines such as A549 (lung cancer), T47D (breast cancer), L929 (fibroblast), and HeLa (cervical cancer) have been conducted to assess the anticancer potential of 3-HPACA. The results indicated that while some derivatives showed significant cytotoxic effects, 3-HPACA itself did not induce statistically significant changes in cell proliferation within the tested doses . However, the compound's structural characteristics suggest it may enhance drug efficacy when combined with other agents targeting cancer cells.

Neuroprotective Effects

The adamantane structure is known for its neuroprotective properties. Compounds similar to 3-HPACA have been explored for their potential in treating neurodegenerative diseases due to their ability to inhibit certain enzymes involved in neuronal degeneration. The hydroxyl group in 3-HPACA may contribute to its ability to cross the blood-brain barrier, enhancing its therapeutic potential in neuroprotection.

Interaction Studies

Studies focusing on the binding affinity of 3-HPACA with various biological targets are crucial for determining its safety and efficacy in therapeutic applications. Initial findings suggest that the compound interacts favorably with specific receptors and enzymes, which could lead to further exploration in drug development .

Comparative Analysis with Related Compounds

To better understand the biological activity of 3-HPACA, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-Hydroxyadamantane-1-carboxylic acid | C₁₁H₁₆O₃ | Antiviral, neuroprotective |

| 1-Aminoadamantane | C₁₁H₁₅N | Antiviral |

| 4-Hydroxyphenylacetic acid | C₈H₈O₃ | Anti-inflammatory |

This table illustrates how the unique combination of functional groups in 3-HPACA may enhance its biological activity compared to other compounds sharing similar structural features.

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of adamantane compounds to explore their biological activities further. For example, a study published in MDPI showcased the synthesis of various adamantane derivatives and their antimicrobial activities against specific bacterial strains . Another study highlighted the potential use of adamantane-based compounds in cancer therapy, emphasizing their cytotoxic effects on tumor cells .

Q & A

Q. Key Considerations :

- Temperature Control : Critical to prevent decomposition of intermediates.

- Catalyst Selection : Pyridine neutralizes acidic by-products, improving yield.

Advanced: How can reaction conditions be optimized to reduce by-products during synthesis?

Methodological Answer :

Optimization strategies include:

- Continuous Flow Reactors : Enhance heat and mass transfer, reducing localized overheating and improving yield scalability .

- Automated Monitoring : Real-time HPLC or GC-MS analysis detects intermediates, enabling dynamic adjustment of reactant ratios.

Q. Data Contradiction Analysis :

- Conflict : Batch vs. flow synthesis yields (65% vs. 82%) highlight the need for reactor-specific optimization .

- Resolution : Pilot-scale trials under controlled conditions (pH 7–8, inert atmosphere) mitigate oxidation side reactions.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer :

Critical safety measures, based on GHS classification:

- PPE : Full-face respirators (P95/P1 filters) and nitrile gloves to prevent dermal/ocular exposure .

- Ventilation : Local exhaust systems to maintain airborne concentrations below 1 mg/m³ .

- Spill Management : Use quartz-based adsorbents to contain spills; avoid water to prevent dispersion .

Q. Hazard Table :

| Hazard Type | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Oral Toxicity | H302 | Avoid ingestion; use lab-grade mouthwash post-handling |

| Skin Irritation | H315 | Wear chemical-resistant sleeves |

| Respiratory Irritation | H335 | Use fume hoods for powder handling |

Advanced: How do discrepancies in toxicity data affect experimental risk assessments?

Methodological Answer :

Conflicting SDS reports (e.g., H319 in vs. H315 in ) necessitate:

Source Cross-Validation : Compare toxicity data across regulatory databases (e.g., ECHA, OSHA).

In Silico Modeling : Use tools like ECOSAR to predict acute/chronic toxicity endpoints.

Empirical Testing : Conduct zebrafish embryo assays (OECD 236) to validate in vivo irritation thresholds.

Q. Resolution Example :

- Skin Irritation : Lab testing confirmed mild irritation (EC50 = 12 mM), aligning with GHS Category 2 .

Basic: What analytical techniques confirm structural integrity and purity?

Q. Methodological Answer :

- Structural Confirmation :

- Purity Assessment :

- HPLC-DAD : Retention time 8.2 min (C18 column, 70:30 acetonitrile/water).

Advanced: What strategies improve solubility for bioactivity assays?

Methodological Answer :

Low aqueous solubility (logP = 3.2) can be addressed via:

- Derivatization : Introduce sulfonate groups at the phenolic -OH to enhance hydrophilicity .

- Nanoformulation : Prepare PEGylated liposomes (size <100 nm) for in vitro cellular uptake studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。